![molecular formula C10H9IO3 B13689181 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9IO3 and a molecular weight of 304.08 g/mol . This compound belongs to the class of benzo[d][1,3]dioxin-4-ones, which are known for their diverse applications in medicinal, agricultural, and synthetic chemistry .
Métodos De Preparación
The synthesis of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through various synthetic routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzo[d][1,3]dioxin-4-one derivatives in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
- 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the iodo group in this compound makes it unique and imparts specific reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9IO3 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
6-iodo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9IO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
Clave InChI |
QNDFFFLRKOLQEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=C(C=C2)I)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)

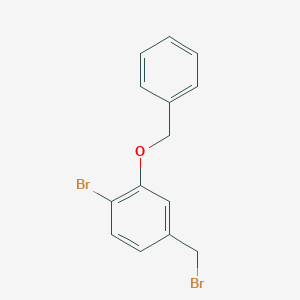

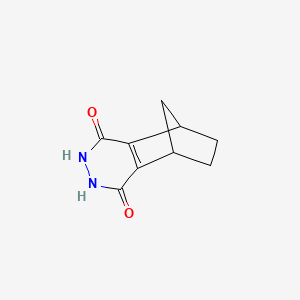


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
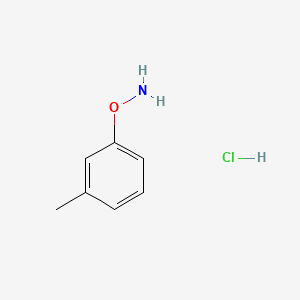

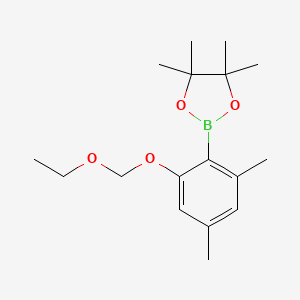

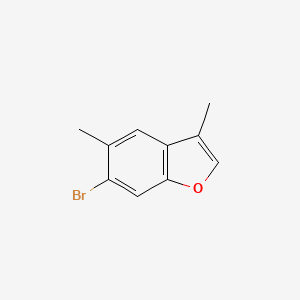
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
